molecular formula C4H4FNO B12977514 3-Fluorooxetane-3-carbonitrile

3-Fluorooxetane-3-carbonitrile

Cat. No.: B12977514
M. Wt: 101.08 g/mol
InChI Key: CWGYXKIKROHVDU-UHFFFAOYSA-N
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Description

3-Fluorooxetane-3-carbonitrile: is an organic compound characterized by the presence of a fluorine atom, an oxetane ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorooxetane-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as oxetane and fluorine-containing reagents.

    Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.

    Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluorooxetane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atom or the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxetane derivatives with hydroxyl or carbonyl groups.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Compounds with new functional groups replacing the fluorine or nitrile groups.

Scientific Research Applications

3-Fluorooxetane-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It serves as a probe or intermediate in the study of biological pathways and mechanisms.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluorooxetane-3-carbonitrile exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.

    Pathways Involved: The pathways involved can include metabolic processes, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorooxetane-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    3-Fluorooxetane-3-methanol: Contains a hydroxyl group instead of a nitrile group.

    3-Fluorooxetane-3-amine: Features an amine group in place of the nitrile group.

Uniqueness

3-Fluorooxetane-3-carbonitrile is unique due to the combination of its fluorine atom, oxetane ring, and nitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-fluorooxetane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNO/c5-4(1-6)2-7-3-4/h2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGYXKIKROHVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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